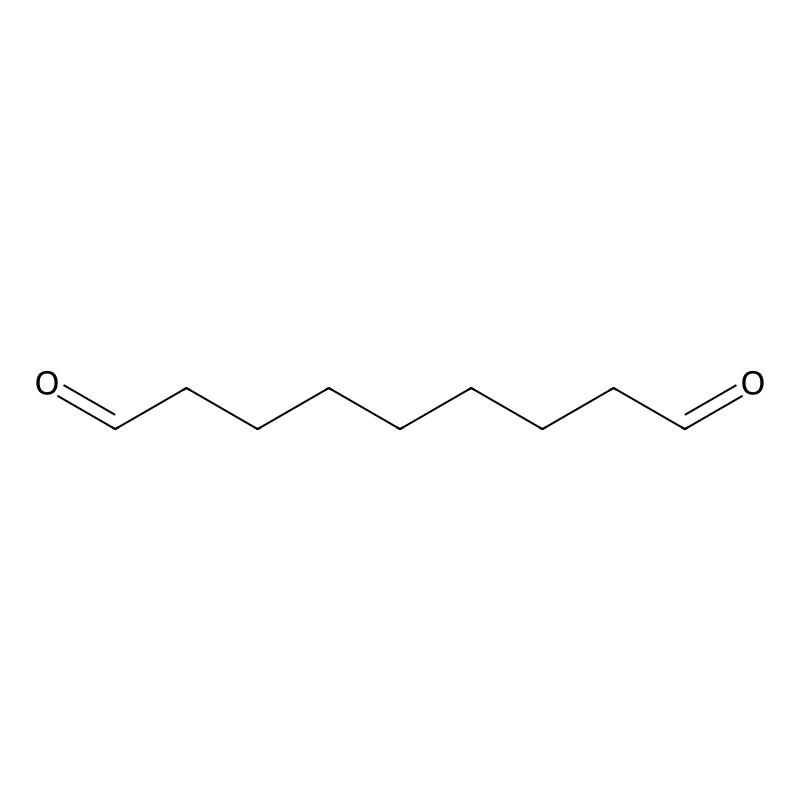

Nonanedial

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification and Properties of Nonanedial

The table below summarizes the core identification data and physical properties for Nonanedial from chemical databases.

| Property | Value |

|---|---|

| Chemical Name | 1,9-Nonanedione [1] |

| Synonyms | This compound; Nonandial; azelaic aldehyde; 1,9-nonanedialdehyde [1] |

| CAS Registry Number | 51651-40-2 [1] |

| PubChem CID | 87278977 [2] |

| Molecular Formula | C₉H₁₆O₂ [1] |

| Molecular Weight | 156.225 g/mol [1] |

| Melting Point | 111 °C [1] |

| Boiling Point | 140 °C (at 18 Torr) [1] |

| Predicted Density | 0.909±0.06 g/cm³ [1] |

| Purity | 99% (data from raw suppliers) [1] |

Synthesis and Experimental Context

While a full, step-by-step protocol for this compound is not available in the search results, I found information on its synthesis and a highly relevant experimental methodology for studying protein interactions.

- Synthesis Route: One referenced synthesis pathway for 1,9-Nonanedial involves the reaction of oct-7-enal with carbon monoxide and hydrogen, using lithium p-diphenylphosphinobenzenesulfonate as a catalyst, under a pressure of 7500.75 Torr for 4 hours [1].

- Relevant Experimental Protocol: For researchers needing to identify proteins that interact with a target (which could be applicable if this compound is part of a larger complex), a detailed Affinity Purification-Mass Spectrometry (AP-MS) protocol is available [3]. This method, developed for Drosophila melanogaster larval muscles but adaptable to other tissues, involves:

- Epitope Tagging: Tagging the bait protein (e.g., with FLAG) for purification.

- Expression System: Using a binary system like GAL4/UAS for tissue-specific control.

- Validation: Confirming bait protein solubility through Western blotting.

- Purification & Identification: Using affinity beads to pull down the bait protein and its interactors, followed by identification via liquid chromatography and mass spectrometry [3].

The workflow for this AP-MS protocol is summarized in the diagram below.

Research Considerations and Next Steps

The information found is a starting point. For a comprehensive whitepaper, you will need to consult more specialized resources.

- Information Gaps: The current data lacks details on biological activity, signaling pathways, pharmacokinetics, and toxicity of this compound. There is also no direct link to its application in drug development within the provided search results.

- Suggested Next Steps:

- Consult Specialized Databases: For deeper insights, search SciFinderⁿ, Reaxys, or Patent databases using the CAS Number (51651-40-2) for full synthetic procedures and bioactivity data.

- Review Broader Literature: Use academic databases like PubMed and Google Scholar to find scientific papers specifically studying "this compound" or "azelaic aldehyde" in a biological or pharmacological context.

- Explore Signaling Pathways: While not specific to this compound, tools like SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification) are used to identify active signaling pathways by integrating gene expression and protein-protein interaction data [4]. Commercial resources like Cell Signaling Technology also provide generalized pathway diagrams [5].

References

- 1. 1,9-Nonanedione|51651-40-2|lookchem [lookchem.com]

- 2. Nonanal; this compound | C18H34O3 | CID 87278977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. for affinity Protocol - purification interactome... mass spectrometry [pmc.ncbi.nlm.nih.gov]

- 4. Identification of active by integrating gene... signaling pathways [bmcsystbiol.biomedcentral.com]

- 5. and Diagrams by Research Area | Cell Pathways Technology Signaling [cellsignal.com]

Documented Crosslinking Agents and Their Applications

The following table summarizes some of the common crosslinking agents found in the literature, which are frequently used in material science and biomedical research.

| Crosslinker Type | Example Compounds | Common Applications | Key Features / Mechanisms |

|---|---|---|---|

| Aldehydes [1] [2] | Glutaraldehyde (GTA) | Crosslinking protein polymers (e.g., elastin-like proteins) [1]; Polysaccharide/protein hydrogels [2] | Forms covalent bonds with free amine groups (e.g., on lysine residues); can be applied in solution or vapor phase [1]. |

| Natural Crosslinkers [2] | Genipin, Tannic acid, Vanillin | Synthesizing biomedical hydrogels from polysaccharides and proteins [2] | Often considered more biocompatible; derived from natural sources [2]. |

| Peroxides [3] [4] | Dicumyl Peroxide (DCP), Benzoyl Peroxide (BPO) | Crosslinking polyethylene (XLPE) for cables, pipes, and foams [3] [4] | Decomposes with heat to form free radicals that abstract hydrogen atoms from polymer chains, enabling C-C bond formation between chains [3]. |

| Carbodiimides [2] | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Hydrogels for biomedical applications [2] | Facilitates amide bond formation between carboxylic acid and amine groups [2]. |

| Silanes [5] [6] | Vinyl silanes, Amino silanes | Crosslinking polymers for markets including automotive and construction [5] [6] | Forms siloxane bridges between polymer chains [3]. |

General Experimental Workflow for Crosslinking

While specific protocols for nonanedial are unavailable, the methodologies for evaluating other crosslinkers can serve as a template. The diagram below outlines a general experimental workflow for crosslinking and characterization, synthesized from multiple sources [1] [2].

Detailed Protocol Examples

Here are specific methodologies for crosslinking and characterization from the literature, which can be adapted for testing new agents like this compound.

Vapor Phase Crosslinking of Protein Films [1]

- Procedure: Suspend protein polymer films (e.g., 100 µm thick) above a reservoir of crosslinking solution (e.g., 25% glutaraldehyde) in a closed chamber. Maintain for 48 hours at room temperature.

- Post-processing: Rinse crosslinked films in phosphate-buffered saline (PBS) with several bath changes over 48 hours to remove unbound crosslinker.

Solution Phase Crosslinking in a Confined, Fixed Volume [1]

- Procedure: Place the material to be crosslinked (e.g., a protein film) between two pieces of filter paper and two glass slides. Clamp the assembly and submerge it in the crosslinking solution (e.g., glutaraldehyde, genipin). This method restrains swelling during crosslinking.

- Post-processing: Rinse thoroughly in PBS to remove any residual crosslinker.

Quantifying Crosslinking Efficiency [1] [2]

- Gravimetric Measurements: Determine the swelling ratio (SR) and equilibrium water content (E) by measuring the weight of the sample in its hydrated (

W_H) and dried (W_D) states.SR = W_H / W_DandE = (W_H - W_D) / W_H[1]. - Mechanical Testing: Perform uniaxial tensile tests to determine the ultimate tensile strength (UTS) and stiffness (Young's modulus) of the crosslinked material [1].

- Spectroscopic Analysis: Use the ninhydrin assay to quantify the consumption of free amino groups, which indicates the extent of the crosslinking reaction [1]. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to confirm the formation of new chemical bonds [2].

- Gravimetric Measurements: Determine the swelling ratio (SR) and equilibrium water content (E) by measuring the weight of the sample in its hydrated (

Moving Forward with this compound Research

Given the lack of specific data on this compound, I suggest the following approaches to advance your work:

- Explore Analogous Compounds: Use the well-documented protocols for glutaraldehyde (a similar aldehyde crosslinker) as a starting point for designing your experiments with this compound [1] [2].

- Refine Your Search: You may find more specialized data by searching in chemical supplier catalogs or patents, which sometimes contain application notes for specific compounds not detailed in journal articles.

- Consider Feasibility: The absence of this compound in extensive reviews of crosslinkers [2] may indicate that it is a novel compound, has very specialized uses, or is less effective than established alternatives.

References

- 1. Effects of Crosslinking on the Mechanical Properties Drug Release... [pmc.ncbi.nlm.nih.gov]

- 2. for polysaccharides and proteins: Synthesis conditions... Crosslinkers [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/engineering/ cross - linking - agent [sciencedirect.com]

- 4. sciencedirect.com/topics/chemistry/ crosslinking [sciencedirect.com]

- 5. Global Silane Crosslinking Market Outlook And Segmentation... Agent [linkedin.com]

- 6. Market Report Size, Forecast to 2034 Crosslinking Agent [thebusinessresearchcompany.com]

Comparative Data on Alternative PVA Crosslinkers

The tables below summarize key findings from recent studies on different PVA crosslinking methods.

Table 1: Properties of PVA Crosslinked with Different Agents

| Crosslinking Agent | Type / Key Feature | Key Property Improvements | Applications Discussed |

|---|

| Glutaraldehyde (GA) [1] [2] | Chemical / Aldehyde | • Enhanced thermal stability (up to 260°C) [2] • Forms dense, network structure [2] • Higher thrombogenicity [1] [3] | • Oil well cement fluid loss additive [2] • Cardiovascular biomaterials [1] | | Sodium Trimetaphosphate (STMP) [1] | Chemical / Food-grade | • Lower thrombogenicity compared to GA [1] [3] • Forms phosphoester bonds [1] | Vascular grafts [1] | | Freeze-Thaw (FT) [1] | Physical / No chemicals | • Lower thrombogenicity, equivalent to STMP [1] [3] • Relies on crystallinity [1] | Cardiovascular biomaterials [1] | | Citric Acid (CA) [4] [5] | Chemical / Tri-carboxylic acid | • High swelling degree [4] • Good mechanical strength & stability [5] | Membranes for fuel cells, packaging [5] | | 1,2,3,4-Butanetetracarboxylic Acid (BTCA) [4] | Chemical / Tetra-carboxylic acid | • Highest mechanical strength (127% increase) [4] • Highest thermal stability (450°C decomposition) [4] • High contact angle (104.9°) [4] | Not specified | | Bis(β-hydroxyethyl) sulfone (BHES) [6] | Chemical / Requires high temp. | • Improves water resistance [6] • Reaction requires >160°C [6] | Ion-exchange fibers [6] |

Table 2: Optimized Parameters for Glutaraldehyde Crosslinking of PVA [2] This table provides a reference for the factors involved in optimizing a dialdehyde crosslinking reaction.

| Parameter | Optimized Value or Observation |

|---|---|

| Reaction Temperature | 50 °C |

| Acid Concentration | 1 mol/L (affects reaction speed) |

| PVA Mass Concentration | 8% |

| Molar Ratio (GA to PVA hydroxyl groups) | 1.47 |

| Crosslinking Degree | 1.49% |

General Workflow for Crosslinked PVA Membrane Preparation

The following diagram outlines a general experimental workflow for preparing and characterizing crosslinked PVA membranes, synthesizing protocols from the search results [1] [5] [2].

General Workflow for PVA Membrane Preparation

This workflow synthesizes the common steps for preparing chemically crosslinked PVA membranes, as detailed in the search results [1] [5] [2].

- Prepare PVA Aqueous Solution: A typical starting point is an 8-10% (w/v) aqueous PVA solution [1] [2].

- Add Crosslinking Agent and Catalysts: The crosslinker (e.g., glutaraldehyde, citric acid) is added to the solution. The reaction often requires an acid catalyst (e.g., 1 mol/L) and specific temperatures (e.g., 50°C) for optimal results [5] [2].

- Cast Solution and Cure: The mixture is cast into a film or mold and cured. Curing conditions (time, temperature) vary significantly by crosslinker [1] [6].

- Post-Processing: This includes drying (e.g., at 70-80°C) and often a washing step to remove unreacted reagents [1] [2].

- Membrane Characterization: The final membranes are characterized using the listed methods to confirm crosslinking and evaluate properties [4] [5].

References

- 1. Evaluation of the Effect of Crosslinking Method of Poly ( Vinyl ...) [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Preparation Process of Crosslinked Polyvinyl ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Effect of Crosslinking Method of Poly ( Vinyl ...) [link.springer.com]

- 4. of Crosslinking with di, tri, and tetracarboxylic acids... polyvinyl alcohol [link.springer.com]

- 5. Formulation and characterization of crosslinked polyvinyl ... alcohol [link.springer.com]

- 6. of Crosslinking ( Poly ) via Bis(β-hydroxyethyl) Sulfone vinyl alcohol [nature.com]

Application Notes and Protocols for the Synthesis of Nonanedial via Hydroformylation

Introduction and Chemical Background

Hydroformylation, also known as the oxo synthesis, is one of the most important industrial applications of homogeneous catalysis, with an annual production capacity exceeding 10 million metric tons of various oxo chemicals worldwide [1] [2]. This atom-economical reaction involves the net addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, using synthesis gas (a mixture of CO and H₂) as a reactant [3]. While traditionally dominated by the hydroformylation of propene for bulk chemicals, the potential of this transformation for producing fine chemicals and specialized intermediates for the pharmaceutical and fragrance industries has gained significant recognition in recent years [1].

The synthesis of nonanedial (a C9 dialdehyde) represents a valuable application of hydroformylation in pharmaceutical and specialty chemical synthesis. This compound can be produced through the double hydroformylation of 1,7-octadiene. The strategic value of this approach lies in the ability to simultaneously extend the carbon chain and introduce aldehyde functionalities at both termini of the molecule. These aldehyde groups serve as versatile synthetic intermediates that can be further transformed into alcohols, acids, amines, or other valuable functional groups through standard chemical transformations [1] [3]. The development of robust protocols for this transformation addresses the growing need for efficient, selective routes to bifunctional building blocks in drug development.

Reaction Mechanism and Catalytic Cycles

The widely accepted mechanism for hydroformylation, initially proposed by Heck and Breslow for cobalt catalysts, provides the fundamental framework for understanding the reaction [1] [3]. The catalytic cycle begins with a hydrido metal carbonyl complex as the active catalyst, which is typically generated in situ from a more stable precursor under syngas pressure [1]. The mechanism proceeds through several key steps:

- Olefin Coordination: The substrate (olefin) coordinates to the metal center.

- Hydride Migration: The metal-bound hydride migrates to the olefin, forming a metal-alkyl species.

- CO Insertion: Carbon monoxide insertion into the metal-alkyl bond forms a metal-acyl complex.

- Oxidative Addition: Hydrogen undergoes oxidative addition to the metal center.

- Reductive Elimination: The aldehyde product is released, regenerating the active hydrido catalyst.

For the specific case of 1,7-octadiene hydroformylation, this cycle must occur twice – once for each terminal double bond – to produce the desired this compound. A significant challenge in this transformation is controlling the regioselectivity to favor the linear dialdehyde product over various branched isomers that can form through alternative hydride migration pathways [1] [3]. The selectivity is profoundly influenced by the catalyst metal, ligand architecture, and reaction conditions.

The following diagram illustrates the catalytic cycle for the hydroformylation reaction:

Figure 1: General catalytic cycle for hydroformylation, illustrating the key steps of olefin coordination, hydride migration, CO insertion, and hydrogenolysis [1] [3].

Catalyst Systems and Quantitative Comparison

The choice of catalyst system is paramount in determining the reaction rate, regioselectivity, and functional group tolerance for the hydroformylation of 1,7-octadiene to this compound. While cobalt-based catalysts were historically the first employed in industrial hydroformylation, rhodium-based systems now dominate most applications due to their superior activity and selectivity profiles [1] [3]. Recent research has also explored alternative metals including ruthenium, palladium, and iridium, though these are less established for dialdehyde synthesis [4].

Table 1: Comparison of Catalyst Systems for Hydroformylation

| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | Relative Activity | n/iso Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cobalt Unmodified [3] | 150-180 | 200-300 | Moderate | Low to moderate | Low cost, robust to poisons | High pressure, low selectivity |

| Cobalt/Phosphine [3] | 160-200 | 40-80 | Moderate | High | Improved linear selectivity | Lower activity |

| Rhodium Unmodified [3] | 100-140 | 50-150 | High | Low to moderate | High activity | Cost, low linear selectivity |

| Rhodium/Phosphine [3] [2] | 80-120 | 10-30 | High | Very high | Excellent selectivity, mild conditions | Ligand cost, sensitivity |

| Rhodium/TPPTS [3] | 100-130 | 10-50 | High | High | Aqueous biphasic operation, easy separation | Requires water-soluble substrates |

| Ruthenium-based [4] | 120-160 | 50-100 | Low to moderate | Moderate | Lower metal cost | Lower activity |

For the synthesis of this compound, rhodium-based catalysts with phosphine ligands typically offer the best balance of activity and selectivity. The ligand triphenylphosphine (PPh₃) and its sulfonated analog TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) are particularly valuable. TPPTS enables aqueous biphasic catalysis through the Ruhrchemie/Rhône-Poulenc process, facilitating straightforward catalyst separation and recycling [3]. This approach has demonstrated exceptional catalyst stability, with rhodium losses of less than 1 ppb per catalyst batch in industrial operations [3].

Recent research has also explored nitrogen-based ligands as alternatives to traditional phosphines, offering potential advantages in stability and cost, though they are less developed for dialdehyde synthesis [2]. The emerging interest in ruthenium-based catalysts is driven by economic considerations, though their activity generally remains lower than rhodium systems [4].

Detailed Experimental Protocol

Materials and Safety Considerations

Required Materials:

- 1,7-Octadiene (≥98% purity)

- Rhodium precursor: [Rh(COD)Cl]₂ or Rh(acac)(CO)₂

- Ligand: Triphenylphosphine (PPh₃) or TPPTS for aqueous systems

- Solvent: Toluene (for organic phase) or water (for biphasic systems)

- Synthesis gas: 1:1 H₂:CO mixture

- Inert gas: Nitrogen or Argon for purging

Critical Safety Precautions:

- Carbon monoxide is extremely toxic and flammable. All operations must be conducted in a well-ventilated fume hood with proper gas detection equipment.

- Use high-pressure autoclave reactors rated for at least 50% above the intended operating pressure.

- Conduct thorough pressure testing with an inert gas before introducing syngas.

- Implement proper personal protective equipment including face shield, lab coat, and heat-resistant gloves.

- Have an emergency response plan for gas leaks and pressure excursions.

Step-by-Step Procedure

A. Catalyst Preparation (2 hours)

- In an argon-filled glove box, weigh out the rhodium precursor (0.01 mmol, 0.005 mol%) and the selected ligand (molar ratio ligand:Rh = 5-50:1, optimized for selectivity).

- Transfer the materials to a Schlenk flask and add degassed solvent (20 mL) under inert atmosphere.

- Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex, observed by a color change from orange to deep yellow.

B. Reaction Setup (1 hour)

- Charge the 1,7-octadiene (20 mmol) to the high-pressure autoclave reactor.

- Transfer the catalyst solution to the reactor under inert atmosphere using cannula transfer techniques.

- Seal the reactor and perform three pressure-purge cycles with nitrogen followed by three cycles with carbon monoxide to ensure an oxygen-free environment.

- Pressurize the reactor with syngas (H₂:CO = 1:1) to the desired operating pressure (typically 20-50 bar).

- Heat the reactor to the target temperature (80-120°C) with constant stirring (800-1200 rpm).

C. Reaction Monitoring (4-12 hours)

- Maintain constant temperature and pressure throughout the reaction period.

- Monitor reaction progress by tracking pressure drop or by periodic sampling for GC analysis.

- Typical reaction times range from 4-12 hours for complete conversion, depending on catalyst loading and conditions.

D. Workup and Product Isolation (2 hours)

- After completion, cool the reactor to room temperature in an ice bath.

- Carefully vent residual pressure in a well-ventilated fume hood.

- Open the reactor and transfer the reaction mixture to a separation funnel.

- For biphasic systems: Separate the aqueous catalyst phase from the organic product phase.

- Extract the aqueous phase with diethyl ether (2 × 15 mL) to recover any dissolved product.

- Combine organic phases and wash with brine, then dry over anhydrous magnesium sulfate.

- Remove volatiles under reduced pressure to obtain the crude this compound.

- Purify by vacuum distillation or column chromatography as needed.

The following workflow diagram summarizes the complete experimental procedure:

Figure 2: Experimental workflow for the hydroformylation of 1,7-octadiene to this compound, illustrating key steps from catalyst preparation to product analysis.

Optimization Guidelines

- Temperature Effect: Higher temperatures (≥120°C) increase reaction rate but may decrease selectivity and catalyst stability.

- Pressure Influence: Higher syngas pressures favor the linear aldehyde but require more specialized equipment.

- Ligand Ratio: Optimal ligand-to-metal ratios typically range from 5:1 to 50:1, balancing activity, selectivity, and cost.

- Solvent Selection: For biphasic systems, adjust pH to 5-7 to maintain catalyst stability and activity.

Analytical Methods and Characterization

Successful synthesis of this compound requires rigorous analytical characterization to confirm structure and purity:

Gas Chromatography (GC): Monitor reaction progress and determine conversion using a non-polar capillary column (e.g., DB-5) with temperature programming from 50°C to 280°C at 10°C/min.

NMR Spectroscopy:

- ¹H NMR (CDCl₃): Characteristic aldehyde proton at δ 9.7-9.8 ppm (t, J = 1.8 Hz), protons α to aldehyde at δ 2.4-2.5 ppm (methylene).

- ¹³C NMR (CDCl₃): Aldehyde carbon at δ 202-203 ppm, α-methylene carbon at δ 43-45 ppm.

IR Spectroscopy: Strong carbonyl stretching vibrations at 1725-1730 cm⁻¹, characteristic of aliphatic aldehydes.

Mass Spectrometry: EI-MS m/z calculated for C₉H₁₆O₂: 156.1150 [M]⁺; found: 156.1150.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for this compound Synthesis

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Conversion | Insufficient catalyst activity, low syngas pressure, temperature too low | Increase catalyst loading, optimize ligand ratio, increase pressure/temperature |

| Poor Linear Selectivity | Incorrect ligand choice, improper ligand:metal ratio, temperature too high | Switch to bulkier phosphine ligands, optimize ligand ratio, lower temperature |

| Catalist Deactivation | Oxygen contamination, ligand oxidation, metal deposition | Improve degassing procedures, use higher purity syngas, add antioxidant stabilizers |

| Difficulty in Product Separation | Catalyst leaching in monophasic systems, emulsion formation | Switch to biphasic system with TPPTS ligand, optimize extraction protocol |

| Formation of By-products | Aldol condensation, hydrogenation of aldehydes | Lower reaction temperature, reduce reaction time, adjust syngas ratio |

Applications in Pharmaceutical Development

This compound serves as a versatile bifunctional building block in pharmaceutical synthesis. The aldehyde functionalities can be transformed through various reactions:

- Reduction to 1,9-nonanediol for spacer units in prodrug design

- Reductive Amination to produce diamines for catalyst ligands or molecular scaffolds

- Oxidation to the corresponding diacid for polymer conjugates

- Wittig-type reactions to extend molecular architecture

The atom efficiency of hydroformylation makes it particularly valuable for sustainable pharmaceutical manufacturing, as it theoretically produces no stoichiometric by-products [1]. The development of robust hydroformylation protocols for dialdehyde synthesis enables medicinal chemists to access complex molecular architectures from relatively simple olefinic precursors.

Conclusion

The hydroformylation of 1,7-octadiene provides an efficient route to this compound using well-established rhodium catalytic systems. The ligand-modified rhodium catalysts operating under mild conditions (20-50 bar, 80-120°C) typically yield the highest selectivity for the linear dialdehyde product. The aqueous biphasic system using TPPTS ligand offers particular advantages for catalyst recovery and recycling, making it suitable for potential scale-up in pharmaceutical applications. Continued research in ligand design and process optimization will further enhance the sustainability and efficiency of this valuable transformation for specialty chemical synthesis.

References

Framework for Application Notes on Nonanedial-Cross-linked PVA

You can structure your research and documentation around the following key areas, filling in the gaps with specialized literature and experimental data:

Introduction and Rationale: Start by establishing why cross-linking is essential for PVA hydrogels in medical devices, focusing on improving mechanical strength, stability, and controlling degradation [1]. Introduce nonanedial as a potential chemical cross-linker, noting its dialdehyde functionality that can react with the hydroxyl groups on PVA chains to form acetal linkages.

Material Characterization and Selection

- PVA Specification: Detail the specifications of the PVA material, such as molecular weight and degree of hydrolysis, as these significantly impact the final hydrogel's properties [1].

- This compound Handling: Include information on the purity, storage, and safe handling procedures for this compound.

Experimental Protocols for Fabrication and Analysis

- Cross-linking Protocol: Develop a detailed methodology for the cross-linking reaction. This should cover:

- Preparing PVA solutions (concentration, solvent, temperature).

- Adding this compound (molar ratios, mixing procedure).

- Controlling reaction conditions (temperature, pH, time).

- Post-processing (washing to remove unreacted cross-linker, swelling measurements).

- Characterization Methods: Plan for a series of experiments to evaluate the resulting hydrogel, as shown in the table below.

- Cross-linking Protocol: Develop a detailed methodology for the cross-linking reaction. This should cover:

The table below summarizes the key experiments and characterization methods you should employ, based on common practices for PVA hydrogels described in the literature [1] [2] [3].

| Analysis Type | Key Parameters to Measure | Experimental Technique |

|---|---|---|

| Chemical Structure | Formation of acetal bonds; confirmation of cross-linking | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Mechanical Performance | Tensile strength, elasticity, compressive modulus | Universal Testing Machine (UTM) |

| Swelling Behavior | Equilibrium swelling ratio, degradation rate | Gravimetric analysis in buffer solutions (e.g., pH 7.4) |

| Thermal Properties | Thermal stability and crystallinity | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Biocompatibility | Cytotoxicity, cell adhesion, hemocompatibility | In vitro cell culture assays (e.g., with fibroblasts), hemolysis tests |

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the fabrication and characterization of this compound-cross-linked PVA hydrogels, integrating the protocols and analyses mentioned above.

References

using Nonanedial as crosslinker

Crosslinking in Brief

Crosslinking is the process of chemically joining two or more molecules by a covalent bond. This technique is essential in proteomics and for developing biomedical materials, enabling the study of protein interactions, creation of detectable probes, and fabrication of stable hydrogels [1].

Crosslinking reagents contain two or more reactive ends that attach to specific functional groups on target molecules like proteins or polysaccharides. The most common functional groups targeted on proteins are primary amines (–NH₂), carboxyls (–COOH), and sulfhydryls (–SH) [1].

Crosslinker Selection and Design

Selecting the right crosslinker involves considering several key properties tailored to your experimental goal.

| Selection Factor | Description & Considerations |

|---|---|

| Chemical Specificity | Determines which functional groups are targeted. Choices include homobifunctional (same ends) or heterobifunctional (different ends) [1]. |

| Spacer Arm Length | The molecular distance between conjugated molecules, affecting the ability to link larger or partially hidden biomolecules [1]. |

| Solubility & Permeability | Water-solubility and cell membrane permeability are determined by the crosslinker's composition, affecting its use in aqueous or hydrophobic environments [1]. |

| Reactivity Control | Crosslinkers can be spontaneously reactive or photoreactive, with the latter allowing for precise activation via UV light [1]. |

A Generalized Workflow for Chemical Crosslinking

The following diagram outlines a general, two-stage workflow for a conjugation experiment, which is particularly useful when using heterobifunctional crosslinkers.

General Reaction Conditions and Optimization

To implement the workflow, careful optimization of reaction conditions is necessary.

| Parameter | Guidelines & Optimization Tips |

|---|---|

| Reaction Buffer & pH | Use near-physiologic conditions (e.g., PBS, pH 7.2-7.5) to maintain native protein structure. Avoid amine-containing buffers (e.g., Tris, glycine) [1]. |

| Crosslinker-to-Protein Ratio | Must be determined empirically. Start with manufacturer recommendations. Use lower ratios for proteins with numerous surface targets and higher ratios for limited targets [1]. |

| Degree of Conjugation | Varies by application. A high degree is desired for immunogens, while a low-to-moderate degree is optimal for enzyme-antibody conjugates to retain biological activity [1]. |

| Sequential vs. One-Step | For heterobifunctional crosslinkers, a sequential two-step protocol is preferred. First, react the less stable group (e.g., NHS-ester) with the first protein. Then, purify to remove excess crosslinker before adding the second protein for the second reaction [1]. |

Finding Specific Information on Nonanedial

Because this compound is a specific dialdehyde, similar to the commonly used glutaraldehyde, you can take the following steps to find the detailed protocols you need:

- Consult Supplier Documentation: Major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) often provide detailed product information and application notes for their chemicals. Search for the product page of this compound (1,9-Nonanedial) on their websites.

- Search the Scientific Literature: Use academic databases like PubMed and SciFinder to find research articles where this compound has been used as a crosslinker. The methods section of these papers is an excellent source for specific protocols, buffer conditions, and molar ratios.

- Apply General Principles: You can use the general tables and workflow provided above as a template. For this compound, which targets primary amine groups, you would begin by testing the homobifunctional reaction conditions and optimize based on your specific biomolecules [1] [2].

References

Application Notes: Aldehyde Reactions and Analysis

The carbonyl group in aldehydes is highly reactive, serving as a key site for numerous chemical transformations and biological interactions. The following notes detail the core reaction pathways and analytical techniques relevant to a dialdehyde like nonanedial.

Key Reaction Pathways of Aldehydes

The table below summarizes the fundamental reactions that the aldehyde groups in this compound can undergo. [1] [2]

| Reaction Type | Reagents/Conditions | Product Formed | Notes & Applications |

|---|---|---|---|

| Nucleophilic Addition | HCN, NaHSO₃, ROH | Cyanohydrin, Bisulfite Adduct, Hemiacetal/Acetal | Foundation for synthesizing more complex molecules; bisulfite addition is key for purification. [1] [3] |

| Oxidation | K₂Cr₂O₇/H₂SO₄, KMnO₄, Tollens' Reagent | Carboxylic Acid | Tollens' test distinguishes aldehydes from ketones; basis for silver-mirror test. [1] [2] |

| Reduction | NaBH₄, LiAlH₄, H₂ (catalyst) | Primary Alcohol | Converts carbonyl to hydroxyl group for further functionalization. [1] [2] |

| Condensation | Ammonia derivatives (e.g., NH₂OH) | Oxime, Hydrazone | Useful for characterization and purification via crystalline derivative formation. [1] |

| Aldol Condensation | Base or acid catalyst, with α-hydrogens | β-Hydroxyaldehyde | Forms carbon-carbon bonds, crucial for building larger organic molecules. [1] |

Analytical Methods for Aldehyde Detection and Quantification

Accurate detection and measurement are crucial. The following table outlines standard analytical techniques. [4] [2]

| Method | Principle | Sample Type | Key Information Obtained |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio. | Volatile and semi-volatile aldehydes. | High sensitivity; identification and quantification based on retention time and mass spectrum. [4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity, detection by mass-to-charge ratio. | Polar and non-volatile aldehydes, complex biological matrices. | High selectivity; suitable for aldehyde analysis in fluids, tissues, and food extracts. [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | Liquid or solid samples. | Formyl hydrogen (H-NMR) gives a distinctive signal at δ 9.5-10 ppm; confirms structure. [2] |

| Infrared (IR) Spectroscopy | Absorption of infrared light by chemical bonds. | Liquid, solid, or gaseous samples. | Strong C=O stretching band near 1700 cm⁻¹ confirms carbonyl group presence. [2] |

| Wet Chemical Tests | Specific redox or addition reactions. | Solution-based. | Tollens' Test: Silver mirror with aldehydes. Fehling's Test: Red precipitate with aliphatic aldehydes. Bisulfite Test: Formation of crystalline adduct. [1] [2] |

Experimental Protocol: Separation of Aldehydes via Bisulfite Extraction

This protocol, adapted from a published procedure, is highly effective for purifying aldehydes from complex mixtures and can be applied to this compound. [3]

Title: Separation of Aldehydes from Mixtures Using a Bisulfite Extraction Protocol

Principle: Aldehydes react with sodium bisulfite to form charged, water-soluble bisulfite adducts, allowing for their separation from neutral organic compounds via liquid-liquid extraction. The aldehyde can be regenerated by basification.

Workflow Diagram

Materials & Reagents

- Miscible Solvent: Methanol (for aromatic aldehydes) or Dimethylformamide (DMF, for aliphatic aldehydes/ketones).

- Aqueous Solution: Saturated sodium bisulfite (NaHSO₃).

- Immiscible Organic Solvent: 10% Ethyl Acetate/Hexanes (use pure Hexanes if alkenes are present).

- Other: Deionized water, separatory funnel, anhydrous magnesium sulfate (MgSO₄), sodium hydroxide (NaOH) solution.

Step-by-Step Procedure

- Dissolution: Dissolve the mixture containing the aldehyde (e.g., ~0.5-1.0 mmol) in 5-10 mL of the appropriate miscible solvent (Methanol or DMF) in a separatory funnel.

- Bisulfite Addition: Add 1-25 mL of saturated aqueous sodium bisulfite. The volume depends on the scale; use 1 mL for small-scale aromatic aldehyde separation in methanol, and 25 mL for aliphatic systems in DMF. Caution: Perform in a fume hood as SO₂ gas may be released.

- Reaction: Shake the mixture vigorously for 30 seconds. The formation of the bisulfite adduct may be exothermic.

- Phase Separation: Add 25 mL each of deionized water and the immiscible organic solvent. Shake vigorously and allow the layers to separate.

- Isolation of Neutral Components:

- Drain the organic layer. This layer now contains the neutral compounds free from the aldehyde.

- Dry it with anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the purified neutral fraction.

- Re-isolation of the Aldehyde (Optional):

- To recover the purified aldehyde, return the aqueous layer to the separatory funnel.

- Add 25 mL of ethyl acetate. Slowly add 50% NaOH while monitoring with pH paper until the solution reaches pH 12. Caution: Vent the funnel frequently as gas evolution occurs.

- Shake vigorously, separate the layers, and extract the aqueous layer a second time with 25 mL of ethyl acetate.

- Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate to obtain the purified aldehyde.

Functional Group Compatibility: This method is highly chemoselective. It will not remove alkanes, alkenes, alkynes, esters, amides, carboxylic acids, alcohols, or hindered ketones, allowing for clean separation from these common functional groups. [3]

Biological and Signaling Context of Aldehydes

Aldehydes are not just synthetic intermediates; they play significant roles in biological systems. This compound, as a reactive dialdehyde, may share similar biological properties.

- Formation in Biological Systems: Reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are generated endogenously through lipid peroxidation induced by oxidative stress. [4]

- Cellular Signaling and Toxicity: At low concentrations, some aldehydes can act as signaling molecules. However, at high levels, they are cytotoxic. They can form adducts with proteins, DNA, and lipids, disrupting their function and contributing to oxidative stress, inflammation, and the pathogenesis of diseases including cancer, neurodegenerative disorders, and cardiovascular conditions. [4]

- Metabolic Pathways: Aldehydes are often metabolized by enzymes such as aldehyde dehydrogenases (ALDHs), which oxidize them to the corresponding, less reactive carboxylic acids. This is a key detoxification pathway. [4]

Key Considerations for this compound Research

When planning experiments with this compound, keep these points in mind:

- Enhanced Reactivity: As a dialdehyde, this compound has two reactive sites, which allows for sequential reactions or cross-linking, a property useful in polymer chemistry or for probing biomolecular interactions.

- Potential for Bisulfite Protocol: The bisulfite extraction protocol should be applicable to this compound. Given its aliphatic nature, using DMF as the miscible solvent is recommended for optimal results. [3]

- Analytical Strategy: For detection in complex biological matrices, LC-MS is likely the most suitable technique due to its sensitivity and ability to handle polar compounds. [4]

References

- 1. and Ketones: Structure, Difference, Aldehydes & Uses Reactions [vedantu.com]

- 2. - Wikipedia Aldehyde [en.wikipedia.org]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using... [jove.com]

- 4. : Structure, Effects, and Detection... - Creative Proteomics Aldehydes [creative-proteomics.com]

A Guide to Reaction Optimization & Troubleshooting

The tables below summarize common problems and a systematic troubleshooting process, synthesizing information from general reaction mechanism guides and specific PCR troubleshooting resources [1] [2] [3].

Table 1: Common Reaction Problems and Solutions

| Problem | Probable Causes | Suggested Solutions |

|---|---|---|

| No/Low Conversion | Inactive catalyst, incorrect temperature, insufficient reaction time, impurity inhibition [2]. | Confirm reagent quality; optimize temperature/time; use internal standard for monitoring; purify starting materials [2]. |

| Formation of By-products | Lack of selectivity; catalyst decomposition; incorrect stoichiometry; side reactions at sensitive functional groups [1]. | Optimize catalyst/ligand system; adjust stoichiometry; modify protecting groups; use additives to suppress side reactions [1] [2]. |

| Reaction Does Not Initiate | Reagent degradation (e.g., moisture-sensitive); insufficient activation energy; inhibitor presence [2]. | Use fresh/re-dried reagents; confirm reaction setup; ensure energy input (e.g., heating, light) is sufficient and functional [2]. |

| Inconsistent Results | Slight variations in experimental procedure; unstable intermediates; human error [2]. | Standardize and document all procedures meticulously; use automated dispensing if possible; confirm analyst training [2]. |

Table 2: Systematic Troubleshooting Process This framework is adapted from IT troubleshooting and is highly applicable to laboratory experimentation [4].

| Step | Key Actions | Application in Reaction Optimization |

|---|---|---|

| 1. Identify the Problem | Gather information; ask open/closed-ended questions; document error messages or unexpected results [4]. | Clearly define the issue: "No desired product formed," "Multiple spots on TLC," "Gas evolution observed." Check lab journal for exact conditions. |

| 2. Establish a Theory of Probable Cause | List the most common or obvious reasons first; conduct internal and external research [4]. | Theorize causes: "Catalyst is old," "Solvent was wet," "Reaction temperature too low." Consult literature and colleagues. |

| 3. Test the Theory | Test theories one at a time, starting with the quickest/easiest to check [4]. | Perform a quick control experiment with a known-working catalyst or fresh, anhydrous solvent to test your primary theory. |

| 4. Establish a Plan of Action & Implement | Create a list of possible solutions and implement them one at a time [4]. | Based on confirmed theory, plan and execute: "Set up three parallel reactions with 5 mol% increments of catalyst." |

| 5. Verify Full Functionality | Verify that the original problem is solved and no new problems were introduced [4]. | Confirm the fix works and reproduces the desired outcome. Analyze the product (NMR, LC-MS) to ensure purity and identity. |

| 6. Document Findings | Record findings, actions, and outcomes for future reference [4]. | Update the standard operating procedure (SOP) or lab journal with the successful conditions and lessons learned. |

Advanced Optimization Strategies

For complex reactions, traditional one-variable-at-a-time (OVAT) approaches can be inefficient. Modern strategies use algorithms to efficiently navigate multi-variable experimental spaces.

- Bayesian Optimization (BO): A machine learning approach that builds a probabilistic model of the reaction performance (the yield, etc.) based on initial experiments. It then uses this model to intelligently suggest the next most promising set of conditions to test, balancing the exploration of unknown areas with the exploitation of known promising conditions [5] [6].

- Adaptive Boundary Constraint BO (ABC-BO): An enhancement to standard BO that incorporates knowledge of the objective function to avoid suggesting "futile" experiments. For instance, if a 100% yield with a given condition still wouldn't beat the current best result, the algorithm will not suggest running that experiment, saving valuable resources [5].

- Bandit Optimization: This model, inspired by reinforcement learning, is particularly effective at identifying general reaction conditions—those that perform well across a wide range of substrates, a key goal in pharmaceutical development. It efficiently samples and evaluates experimental feedback to find robust conditions after testing only a small fraction of the possible condition space [6].

The following workflow diagram illustrates how these advanced strategies can be integrated into an automated or semi-automated experimental pipeline.

Frequently Asked Questions (FAQs)

Our reaction works well on a small scale but fails during scale-up. What should we check? Scale-up issues often relate to heat and mass transfer. Ensure efficient mixing and temperature control in the larger vessel. Check if the reaction time needs adjustment and confirm that all reagents are added in the correct proportions relative to the new volume/surface area.

We see multiple products on TLC. How can we improve selectivity? Selectivity is often sensitive to temperature, catalyst/ligand choice, and stoichiometry. Carefully optimize the reaction temperature. Screen different catalysts or ligands designed to favor the desired pathway. Fine-tuning the steric and electronic properties of ligands can significantly impact selectivity [1] [6].

A previously reliable reaction protocol has suddenly stopped working. What are the first things to investigate? Always start with the most common points of failure [2] [3]:

- Reagent Quality: Check the lot numbers and expiration dates of all key reagents, especially catalysts.

- Solvent State: Confirm that solvents are anhydrous and have not been contaminated.

- Equipment Calibration: Verify the calibration of instruments like temperature probes and balances.

- Human Error: Review the lab notebook to ensure no deviations from the standard procedure were made.

References

- 1. and Reactivity - Wikiversity Mechanism [en.wikiversity.org]

- 2. PCR Troubleshooting : Common and Solutions Problems [mybiosource.com]

- 3. Issues with Restriction Digestion Troubleshooting Common Reactions [thermofisher.com]

- 4. ciscopress.com/articles/article.asp?p=2999386&seqNum=5 [ciscopress.com]

- 5. Adaptive boundary constraint in Bayesian optimization : a general... [pubs.rsc.org]

- 6. Identifying general reaction conditions by bandit optimization | Nature [nature.com]

Troubleshooting Common Synthesis Challenges

The table below outlines common problems encountered in chemical synthesis, particularly for sensitive or complex molecules, along with potential solutions.

| Problem | Possible Causes | Troubleshooting Steps | Preventive Measures |

|---|---|---|---|

| Low Yield/Unwanted By-products | Side reactions (e.g., polymerization of dialdehydes), incorrect temperature/pH, impure starting materials [1]. | Analyze reaction pathway for sensitive functional groups; systematically vary temperature, solvent, and reagent addition rate [1]. | Use protective groups for sensitive functional groups; optimize reaction conditions (e.g., temperature, solvent) on a small scale first [1]. |

| Scale-up Difficulties | Inefficient heat transfer, mixing issues, increased impurity concentration in larger batches [2]. | Implement continuous flow synthesis for better control; use machine learning algorithms to model and predict optimal scale-up parameters [2]. | Develop a scalable synthesis method (e.g., continuous flow) from the outset; plan for purification challenges at larger volumes [2]. |

| Purification & Isolation Issues | Product degradation during purification, similar physical properties to impurities. | Explore alternative purification techniques (e.g., preparatory HPLC, different solvent systems for recrystallization) [1]. | Aim for high specificity in the reaction to minimize by-products; confirm product stability under planned purification conditions [1]. |

Frequently Asked Questions (FAQs)

Q: What are the key considerations when choosing between solution-phase and solid-phase synthesis for a complex molecule?

- A: Solution-phase synthesis is often favored when molecules are incompatible with solid supports or require specific, sequential reaction steps that are difficult to perform on a resin. It allows for direct monitoring and purification after each step, which is crucial for complex analogues. Solid-phase synthesis is generally more efficient for linear peptide chains and allows for automation, but some structures, like the dimeric peptide Biphalin, cannot be synthesized using this standard method and require a solution-phase approach [1].

Q: How can computational modeling assist in synthesis planning?

- A: Computational models, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting the behavior of molecules and optimizing synthesis. They can help researchers understand the relationship between molecular structure, properties, and performance before starting lab work, saving valuable time and resources [2].

Q: What strategies can be used to control the structure of a target molecule during synthesis?

- A: The use of templates and self-assembly are key strategies in controlling the structure and morphology of molecules. Templates can guide the growth of a molecular structure, while self-assembly relies on the spontaneous organization of molecules into a desired, ordered structure [2].

Experimental Workflow for Synthesis Optimization

For a complex synthesis, a systematic approach that integrates modern computational tools is highly effective. The diagram below outlines a general workflow for optimizing a synthesis process.

Diagram 1: A workflow for synthesis optimization, integrating computational and experimental methods.

Methodology: Solution-Phase Synthesis for Complex Molecules

As illustrated in the workflow and noted in the FAQs, solution-phase synthesis is a critical method for molecules that cannot be made via solid-phase approaches [1]. The general methodology involves:

- Fragment Condensation: The molecule is built by coupling smaller, pre-synthesized and purified peptide fragments. This requires specific expertise in coupling reagents [1].

- Iterative Cycle: The process often follows a cycle of coupling reaction → deprotection → purification (e.g., using column chromatography or HPLC) before the next fragment is added [1].

- Analytical Control: The identity and purity of the intermediate fragments and the final product are rigorously confirmed at each step using techniques like thin-layer chromatography (TLC) and LC-ESI Mass Spectrometry [1].

References

Key Strategies for Yield Improvement

You can apply the following strategies, gathered from research on similar processes, to systematically diagnose and improve your Nonanedial yield.

| Strategy | Key Principle | Example/Application | Key Factors to Investigate |

|---|

| Stereoinverting Deracemization [1] | Converts a racemic mixture into a single enantiomer, achieving up to 100% theoretical yield. | Used in the synthesis of (R)-1,3-butanediol via a two-step oxidation-reduction cascade with whole-cell biocatalysts [1]. | - Biocatalyst stereospecificity

- Cosubstrate choice (e.g., acetone for oxidation)

- Reaction conditions (pH, temperature, agitation) | | Process-Constrained Bayesian Optimization [2] | Uses statistical models to efficiently find optimal conditions for expensive experiments, especially in multi-reactor systems. | Applied in high-throughput catalyst screening platforms (e.g., REALCAT) to optimize parameters like flow rates and temperature [2]. | - Separation of constrained vs. unconstrained variables

- Balance of exploration and exploitation (e.g., via Thompson Sampling) | | Synthesis Scale-Up & Precursor Management [3] | Increases batch volume and manages precursor usage to improve yield and reduce costs without changing material properties. | Scaled-up synthesis of CuO nanoparticles to 5000 mL; reusing spent copper acetate precursor solution increased overall yield [3]. | - Stirring efficiency at large scales

- Re-use of spent precursor solutions

- Consistency of particle morphology during scale-up |

Experimental Protocols for Optimization

Here are detailed methodologies for the general strategies outlined above, which can be adapted for your this compound synthesis.

1. Protocol for Stereoinverting Deracemization [1] This whole-cell biocatalysis method is highly selective and efficient.

- Step 1 - Oxidation: To the racemic substrate, add a cosubstrate (e.g., acetone) and the oxidation biocatalyst (e.g., Candida parapsilosis QC-76). Conduct the reaction at pH 8.0 and 30°C with agitation at 250 rpm.

- Step 2 - Reduction: After the oxidation step, add a cosubstrate (e.g., glucose) and the reduction biocatalyst (e.g., Pichia kudriavzevii QC-1) to the same reactor. Conduct this step at pH 8.0 and 35°C with agitation at 200 rpm.

- Key Consideration: This is a step-by-step, one-pot cascade reaction. The two steps can be performed in a single bioreactor without isolating the intermediate.

2. Protocol for Scale-Up with Precursor Re-use [3] This strategy is vital for moving from lab-scale to industrial production.

- Base Synthesis: Synthesize your target compound (e.g., via a precipitation method) using your standard precursor.

- Filtration and Collection: After the reaction, filter the mixture to separate the solid product from the spent precursor solution. Do not discard the filtrate.

- Re-use Cycle: Use the collected spent precursor solution as the primary reactant for a new synthesis batch. This cycle can be repeated multiple times.

- Key Consideration: Monitor the morphology and crystallographic features of the product after each cycle to ensure the process does not degrade the material's quality [3].

Troubleshooting Common Low-Yield Issues

A systematic approach to diagnosing problems is crucial. The following workflow visualizes a logical troubleshooting path. The DOT code for this diagram is provided below for your use.

Troubleshooting Low Yield Workflow

FAQ for Yield Optimization

Q1: What is the difference between yield and conversion?

- Conversion refers to the percentage of the starting material (precursor) that is consumed in the reaction.

- Yield refers to the percentage of the consumed starting material that is successfully transformed into the desired product (this compound). A high conversion does not guarantee a high yield, as the precursor may form by-products instead [1].

Q2: How can I optimize multiple reaction parameters without running an impractical number of experiments? Consider using Bayesian Optimization (BO). BO is a machine learning technique designed to find the maximum of an expensive-to-evaluate function (like a chemical reaction) with as few trials as possible. It is particularly powerful for optimizing complex processes with several interacting variables, such as temperature, pressure, and catalyst concentration [2].

Q3: My yield is good at a small scale but drops significantly during scale-up. What should I check? This is a common challenge. Focus on parameters that change with volume [3]:

- Mixing Efficiency: Lab-scale magnetic stirring is different from large-scale mechanical stirring. Ensure agitation is sufficient for uniform heat and mass transfer.

- Heat Transfer: Larger volumes take longer to heat and cool, which can alter reaction kinetics and lead to side reactions.

- Precursor Concentration: Confirm that the concentration of active precursor species remains consistent when mixing larger batches.

References

Purification Methods at a Glance

For a researcher, selecting the right initial purification method is crucial. The table below compares the most common techniques applicable to organic compounds.

| Method | Principle of Separation | Best For | Critical Parameters | Scale |

|---|---|---|---|---|

| Crystallization [1] [2] [3] | Difference in solubility at different temperatures. | Purifying solids; removing soluble impurities from a target solid compound. | Solvent choice, saturation temperature, slow cooling rate. | Small to large scale |

| Distillation [2] | Difference in boiling points of liquids. | Purifying liquids or low-melting-point solids; separating liquid mixtures. | Boiling point difference, pressure (for vacuum distillation). | Small to industrial scale |

| Sublimation [2] | Direct transition from solid to vapor phase, bypassing the liquid state. | Purifying solids that readily sublimate (e.g., camphor, iodine). | Vapor pressure of the compound, temperature, vacuum. | Small scale |

| Chromatography (TLC, Column, HPLC) [2] [4] [5] | Differential affinity of compounds between a stationary and a mobile phase. | High-purity separation of complex mixtures; analytical and preparative purposes. | Polarity of compound and stationary phase, solvent gradient, pressure (HPLC). | Analytical to preparative |

For nonanedial, a solid at room temperature (melting point ~70-72°C), crystallization is often the primary and most effective method for initial bulk purification. The following workflow outlines a standard recrystallization procedure that you can adapt.

Troubleshooting Common Crystallization Issues

Even with a standard protocol, issues can arise. Here are some common problems and their solutions.

| Problem | Possible Cause | Solution |

|---|---|---|

| No crystal formation [3] | Solution is not supersaturated; too much solvent; rapid cooling. | Boil off excess solvent; allow slow cooling; scratch flask with glass rod. |

| Oil formation [3] | Compound melting point is below solution temperature; rapid cooling. | Use a different solvent with a higher boiling point; ensure slower cooling. |

| Low yield [3] | Excessive solvent; incomplete crystallization; high solubility in cold solvent. | Reduce solvent volume; use ice bath after room-temperature cooling. |

| Poor crystal quality / Small crystals | Excessively rapid cooling. | Ensure slow, undisturbed cooling. Do not agitate the solution. [3] |

| Colored impurities in crystals | Presence of colored contaminants. | Use activated charcoal during the hot filtration step. [1] |

Advanced & Complementary Techniques

For the highest purity, especially when separating compounds with very similar properties, chromatographic methods are essential. The decision to use a specific type of Liquid Chromatography (LC) depends on your goal.

- For Analysis and Purity Check: Analytical HPLC is ideal. It uses high pressure and small-particle columns for high-resolution separation, perfect for analyzing small amounts of a mixture and identifying your target compound. [4] [6]

- For Isolating Pure Material: Semi-preparative and Preparative HPLC are used. These methods scale up the analytical process. The key difference is the amount of material isolated, driven by sample availability and the challenge of the separation. [4]

- For Proteins and Biomolecules: Fast Protein Liquid Chromatography (FPLC) is the specialist technique. It uses lower pressures and biocompatible materials to maintain the structure and function of sensitive biomolecules, which is not typically a primary concern for stable molecules like this compound. [7] [6]

Key Takeaways and Final Recommendations

- Start with Crystallization: For initial purification of this compound, recrystallization from a suitable solvent (e.g., water, ethanol, or hexane/ethyl acetate mixtures) is your most efficient first step. [1] [3]

- Use Chromatography for Final Polishing: If ultra-high purity is required, follow initial crystallization with a chromatographic method like preparative HPLC.

- Always Check Purity: Use analytical techniques like TLC or analytical HPLC to assess the purity of your final product.

References

- 1. Class 11 Chemistry Purification Of Chemical Substances By... [vedantu.com]

- 2. of Organic Compounds- Purification in Chemistry Purification Methods [allen.in]

- 3. Video: Purifying Compounds by Recrystallization [jove.com]

- 4. : When to Use Analytical, Semi-Preparative... HPLC Purification [thermofisher.com]

- 5. 9 Methods for Protein HPLC You Interested - uHPLCs Purification [uhplcs.com]

- 6. FPLC versus Analytical HPLC : Two Methods , One Origin, Many... [chromatographyonline.com]

- 7. Fast protein liquid chromatography - Wikipedia [en.wikipedia.org]

Crosslinking Efficiency & Optimization

Crosslinking efficiency is crucial for successfully capturing protein interactions. The table below summarizes key parameters to optimize, drawing parallels to commonly used amine-reactive crosslinkers like DSS and BS³, which share reactivity characteristics with nonanedial [1].

| Parameter | Consideration | Recommendation |

|---|---|---|

| Protein Concentration | Too low: inefficient crosslinking; Too high: non-specific aggregation [2] | Empirical determination; ensure proteins are at a concentration that facilitates interaction. |

| Crosslinker Excess | Molar ratio of crosslinker to protein [1]. | Start with a 20- to 500-fold molar excess of crosslinker over protein [1]. |

| Reaction Buffer | Must not contain interfering compounds [2]. | Use a non-reactive buffer like PBS (phosphate-buffered saline). Avoid amines (Tris, glycine) for amine-reactive crosslinkers [2] [1]. |

| pH | Affects reactivity of functional groups [1]. | Alkaline conditions (pH 7-9) are typically required for efficient amine reactivity [1]. |

| Reaction Time | Too short: low yield; Too long: hydrolysis/aggregation [1]. | Start with 30 minutes at room temperature; optimize for specific application [1]. |

| Reaction Quenching | Stops the reaction at a defined time [1]. | Add excess primary amine (e.g., 20-50 mM Tris or glycine) and incubate for 5-15 minutes [2] [1]. |

Troubleshooting Common Problems

Here are solutions to frequently encountered issues in crosslinking experiments.

Problem: No crosslinked product is observed.

Problem: High-molecular-weight aggregates form.

Problem: The crosslinking reaction is inefficient.

Problem: The crosslinker precipitates in the reaction buffer.

- Cause: Poor solubility in aqueous solutions [2].

- Solution: First, dissolve the crosslinker in a minimal volume of a compatible organic solvent (e.g., DMSO or DMF), then dilute it into the reaction buffer. The final concentration of the organic solvent should typically be kept low (e.g., <5%) to avoid affecting protein function [2].

General Crosslinking Protocol

This is a generalized workflow for in vitro crosslinking, which can be adapted for this compound [1].

Sample Preparation

- Dialyze or dilute your protein(s) into a non-reactive, alkaline buffer (e.g., PBS, pH 7.5-8.5). Avoid amines like Tris or glycine at this stage [1].

- Use a protein concentration high enough to promote interactions.

Crosslinker Preparation

- Immediately before use, prepare a fresh stock solution of this compound. Based on its properties, you may need to dissolve it in a solvent like DMSO or ethanol first, then dilute into the reaction buffer [2].

Reaction

- Add the crosslinker stock solution to the protein sample to achieve the desired final molar excess (start with 100x).

- Incubate the reaction mixture for 30 minutes at room temperature or on ice, depending on protein stability.

Quenching

Analysis

- Analyze the quenched sample directly by SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps in a crosslinking experiment.

Frequently Asked Questions

How do I confirm that crosslinking was successful? After crosslinking and quenching, compare different fractions by SDS-PAGE: the free protein (control), the flow-through after a pull-down (what didn't bind), and the eluted fraction (what did bind). A successful crosslink will show a shift in molecular weight for the eluted fraction compared to the control [2].

My proteins are intracellular. What should I consider? For intracellular targets, the crosslinker must be cell-permeable. If the crosslinker cannot enter the cell, the reaction will not work. Also, ensure that during the initial extraction and purification steps post-crosslinking, you include protease inhibitors and work quickly to maintain sample integrity [2].

Why is my crosslinker not dissolving? Many crosslinkers are labile and can hydrolyze if stored improperly or if old stock is used. If an alternative method in the instructions recommends DMF or DMSO, use those for initial dissolving. You can dissolve the crosslinker at a higher concentration in the organic solvent and then dilute it into the aqueous buffer [2].

References

Frequently Asked Questions (FAQ) Template

Since specific FAQs for Nonanedial were not found, here is a template structured around common stability issues in chemical research. You can populate it with specific data as it becomes available.

| FAQ Question | Root Cause & Explanation | Recommended Action & Troubleshooting Step |

|---|---|---|

| What are the primary degradation pathways for this compound in aqueous solution? | Hydrolysis or polymerization; susceptibility depends on pH, temperature, and concentration [1]. | Confirm pathway: Use HPLC-MS to identify degradation products. Mitigation: Adjust buffer pH, store at controlled low temperature. |

| How does impurity profile affect the stability of our this compound API? | Metal ion catalysts (e.g., Fe²⁺, Cu²⁺) can promote oxidation; other impurities can act as nucleophiles. | Identify impurity: Perform inductively coupled plasma (ICP) analysis. Mitigation: Implement chelating agents (e.g., EDTA) in the process. |

| Why do we see variable stability results between different experimental batches? | Inconsistent control of critical process parameters (CPP) like heating rate or solvent removal. | Standardize protocol: Establish and strictly follow a detailed Standard Operating Procedure (SOP). Investigate: Use statistical design of experiments (DoE). |

| What is the recommended long-term storage condition for this compound? | Degradation rates double for every 10°C increase in temperature (approximate Q10 rule); sensitive to oxygen and light. | Optimize storage: Store in sealed containers under inert gas (N₂), use amber glass, and maintain -20°C or lower. |

Troubleshooting Guide: General Framework for Stability Issues

A systematic approach is key to resolving complex stability problems. The following workflow provides a logical sequence for investigation. The diagram below, generated with Graphviz, outlines this process.

Stability Issue Investigation Workflow

Example Experimental Protocol

Detailed and consistent experimental protocols are fundamental for reproducibility [2]. Below is a template for a forced degradation study, a common method for assessing stability.

Protocol: Forced Degradation Study of this compound via HPLC Analysis

- 1.0 Objective: To investigate the inherent stability characteristics of this compound by subjecting it to various stress conditions and analyzing the degradation products.

- 2.0 Materials and Equipment:

- This compound sample (high purity)

- Solvents: Methanol (HPLC grade), Water (HPLC grade)

- Reagents: HCl, NaOH, H₂O₂ (30%)

- Equipment: HPLC system with DAD or MS detector, pH meter, analytical balance, controlled temperature ovens and light chambers.

- 3.0 Methodology:

- 3.1 Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent.

- For each stress condition, aliquot the stock solution into separate vials and apply the stresses as outlined below. Include an unstressed control sample stored in the dark at refrigerated temperature.

- 3.2 Application of Stress Conditions:

- Acidic Hydrolysis: Add dilute HCl to sample vial to achieve ~1M final concentration. Heat at 60°C for 24 hours.

- Basic Hydrolysis: Add dilute NaOH to sample vial to achieve ~0.1M final concentration. Heat at 60°C for 24 hours.

- Oxidative Degradation: Add H₂O₂ to sample vial to achieve 3% final concentration. Store at room temperature for 24 hours.

- Photolytic Degradation: Expose solid sample and/or solution to controlled UV-Vis light in a photostability chamber according to ICH Q1B guidelines.

- 3.1 Sample Preparation:

- 4.0 Analysis:

- After the stress period, neutralize acid/base samples if necessary.

- Analyze all samples (stressed and control) using a validated HPLC method.

- Compare chromatograms to identify new peaks (degradants) and assess the reduction in the this compound parent peak.

- 5.0 Data Interpretation:

- Document the relative retention times and approximate area % of all degradant peaks.

- Identify the conditions under which this compound is most labile.

Diagram: Potential Degradation Pathway

Based on common aldehyde chemistry, the following diagram illustrates a hypothetical degradation pathway for this compound.

Potential this compound Degradation Pathways

References

Nonanedial analytical method development

Method Development Workflow

Developing a robust analytical method is a multi-stage process that aligns with the drug development phase. The following chart outlines the key stages and their iterative nature.

Troubleshooting Common HPLC Issues

Even well-developed methods can encounter problems. Here is a guide to diagnosing and resolving common HPLC issues.

| Problem | Potential Causes | Troubleshooting Steps |

|---|---|---|

| Poor Peak Resolution | Inappropriate column/mobile phase, incorrect pH/gradient, column aging [1] | Adjust mobile phase pH/composition; optimize gradient program; change column type/lot; condition or replace column [1] |

| High %RSD (Poor Precision) | Injector issues, inconsistent sample prep, instrument calibration problems [1] | Check autosampler and pipetting accuracy; standardize sample preparation; verify instrument calibration [1] |

| Unexpected Peaks | Sample contamination, carryover, sample degradation, excipient interference [2] | Review sample prep/handling; implement needle washes; check sample stability in solution; use a placebo to identify excipient peaks [2] |

| Low Sensitivity | MS ion source contamination/misalignment, detector issues, low ionization efficiency [3] [4] | Clean/realign ionization source; verify detector settings/performance; consider using a different ionization mode or additive [3] |

| Peak Tailing | Secondary interaction with column active sites, inappropriate mobile phase pH, void formation in column [1] | Use end-capped columns; adjust pH to suppress silanol interactions; ensure mobile phase buffers are appropriate; replace column if damaged [1] |

Analytical Method Validation Parameters

Method validation demonstrates that an analytical procedure is suitable for its intended use. The table below summarizes key parameters and acceptance criteria, based on ICH Q2(R1) guidelines [5] [1].

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. Measured by recovery of spiked samples [1]. | Recovery of 98-102% for drug substance [1]. |

| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [5] [1]. | RSD < 2% for assay of drug substance (repeatability) [1]. |

| Specificity | Ability to assess the analyte unequivocally in the presence of potential interferences [5] [1]. | No interference from placebo, impurities, or degradants; peak purity confirmed [1]. |

| Linearity | Ability to obtain test results proportional to analyte concentration [1]. | Correlation coefficient (R²) ≥ 0.99 [1]. |

| Range | Interval between upper and lower concentrations with acceptable precision, accuracy, and linearity [5]. | From LOQ to 150% of test concentration (for assay) [1]. |

| LOD / LOQ | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) [1]. | LOD: S/N ~3:1 LOQ: S/N ~10:1 [1]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [5]. | System suitability criteria are met when parameters (e.g., temp, flow rate) are varied [1]. |

Strategic Development & Troubleshooting Frameworks

To prevent issues and build robust methods from the start, consider these strategic frameworks.

- Adopt a Quality by Design (QbD) Approach: QbD is a systematic method development process focusing on defining critical quality attributes (CQAs), critical process parameters (CPPs), and risk factors. This designs the method to meet its purpose while minimizing variability from sample prep, instrument settings, or environmental conditions [2].

- Utilize Design of Experiments (DoE): DoE is a powerful statistical tool for optimizing and evaluating methods. It lets you efficiently explore effects of multiple factors and their interactions on method responses like sensitivity and accuracy, helping determine optimal parameter settings and robustness [2].

- Systematic Troubleshooting Protocol: When problems arise, follow a logical sequence [2]:

- Review the method protocol to ensure it was followed correctly.

- Check sample preparation and handling for contamination, degradation, or matrix effects.

- Inspect instrument operation and maintenance for calibration, alignment, or contamination issues.

- Scrutinize data acquisition and processing for errors, outliers, or artifacts.

References

- 1. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 2. How to Troubleshoot and Improve Analytical Methods [linkedin.com]

- 3. Mass Spectrometry Troubleshooting [numberanalytics.com]

- 4. Frontiers | Towards Higher Sensitivity of Mass ... Spectrometry [frontiersin.org]

- 5. And... | Agno Pharmaceuticals Analytical Method Development [agnopharma.com]

Defining and Measuring Biological Activity

For researchers and scientists, a clear metrological framework is essential for quantifying biological activity. A proposed model defines biological activity (A) as the product of the amount-of-substance concentration (c) of an entity and its inherent activity (f), expressed as A = cf [1].

- Inherent Activity (f): This parameter represents the specific functional capacity of a molecular entity, such as its catalytic efficiency (measured in katal) or its binding affinity (measured in mol⁻¹·L) [1].

- The Measurement Workflow: Assessing a compound's activity typically involves a series of experimental steps, from sample preparation to data analysis. The flowchart below outlines this general workflow.

Experimental Protocols for Assessment

While specific protocols for nonanedial were not found, robust, established methods are used to evaluate biological activity. The table below summarizes key experiment types and their objectives. Cell Signaling Technology (CST) is a recognized provider of highly validated, application-specific protocols for many of these techniques [2].

| Assay Type | Key Objective | General Measurement |

|---|---|---|

| Western Blot (Immunoblot) | Detect specific proteins & analyze post-translational modifications [2] | Presence/Absence and relative amount of a protein target. |

| Immunohistochemistry (IHC) | Localize specific antigens in tissue sections [2] | Spatial distribution and abundance of a target within a tissue. |

| Immunofluorescence (IF) | Visualize target molecules in cells/tissues using fluorescence [2] | Sub-cellular localization and co-localization of molecules. |

| Flow Cytometry | Analyze physical & chemical characteristics of cells in suspension [2] | Cell population percentages, protein expression, and more. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detect and quantify soluble substances like proteins or peptides [2] | Precise concentration of an analyte in a sample. |

Signaling Pathways in Analysis

Understanding a compound's mechanism of action often involves investigating its interaction with cellular signaling pathways. For example, the Notch signaling pathway is a conserved system that, when dysregulated, is implicated in conditions like neuropathic pain, making it a potential target for therapeutic intervention [3]. Assessing if a compound like this compound influences such a pathway would be a key part of its activity profile.

The diagram below illustrates the core components and activation mechanism of a canonical signaling pathway like Notch.

A Guide for Your Next Steps

Since direct data on this compound is unavailable, I suggest the following approaches to build your assessment guide:

- Conduct a Broader Literature Search: Use scientific databases (like PubMed or Scopus) to search for "this compound" in conjunction with specific biological process or disease areas it might be associated with.

- Investigate Related Compounds: Look for studies on similar dialdehydes or compounds with known activity in your area of interest. Their mechanisms can provide testable hypotheses for this compound.